Pazufloxacin-d4 -

Pazufloxacin-d4

Catalog Number: EVT-15278418
CAS Number:
Molecular Formula: C16H15FN2O4
Molecular Weight: 322.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pazufloxacin-d4 is a deuterium-labeled derivative of Pazufloxacin, a fluoroquinolone antibiotic. This compound is primarily utilized in scientific research to study the pharmacokinetics and metabolic pathways of Pazufloxacin. The incorporation of deuterium atoms into its molecular structure allows for enhanced tracking and quantification in various biological systems, making it a valuable tool in pharmacological studies.

Source and Classification

Pazufloxacin-d4 is classified as a synthetic organic compound. It is recognized for its broad-spectrum antibacterial activity and is particularly noted for its application in pharmacokinetic studies. The International Nonproprietary Name (INN) for Pazufloxacin is associated with its use in clinical settings, particularly in Japan, where it has been approved as a therapeutic agent .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pazufloxacin-d4 typically involves replacing hydrogen atoms in the Pazufloxacin molecule with deuterium atoms. This process can be achieved through various chemical reactions, often employing deuterated reagents and solvents to ensure the specific incorporation of deuterium at designated positions within the molecule.

  1. Synthetic Routes: The primary method involves nucleophilic substitution and cyclization reactions, often starting from commercially available precursors. For example, the reaction may begin with tetrafluorobenzoic acid, followed by hydrolysis and cyclization to form the core structure of Pazufloxacin .
  2. Industrial Production: On an industrial scale, production methods mirror laboratory synthesis but are optimized for higher yields and purity. This includes controlling reaction conditions carefully to minimize costs associated with deuterated reagents while ensuring safety and efficiency.
Molecular Structure Analysis

Structure and Data

Pazufloxacin-d4 has the following molecular characteristics:

  • Molecular Formula: C16H15FN2O4
  • Molecular Weight: 322.32 g/mol
  • IUPAC Name: (2S)-6-(1-amino-2,2,3,3-tetradeuteriocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
  • InChI Key: XAGMUUZPGZWTRP-QGCZFKLISA-N

The structural integrity of Pazufloxacin-d4 is crucial for its function as an antibiotic, as it mimics the natural substrates of bacterial enzymes involved in DNA replication .

Chemical Reactions Analysis

Reactions and Technical Details

Pazufloxacin-d4 participates in various chemical reactions similar to other fluoroquinolones:

  1. Oxidation: This reaction typically involves adding oxygen or removing hydrogen from the compound using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction processes may convert Pazufloxacin-d4 into its reduced forms through agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution: Substitution reactions can occur at specific positions on the fluoroquinolone ring, facilitated by halogenating agents or nucleophiles under controlled conditions.

The products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Pazufloxacin-d4 exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV—essential enzymes for bacterial DNA replication and transcription. By disrupting these processes, Pazufloxacin-d4 effectively leads to bacterial cell death. This mechanism is crucial for its application as an antibiotic in treating bacterial infections .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pazufloxacin-d4 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid.
  • Odor: Characteristic odor.
  • Stability: The compound shows no decomposition under standard conditions if used according to specifications.
  • Reactivity: It is stable but should be kept away from strong oxidizing agents to prevent hazardous reactions .

These properties make Pazufloxacin-d4 suitable for various applications in scientific research.

Applications

Scientific Uses

Pazufloxacin-d4 finds extensive applications in scientific research:

  1. Pharmacokinetic Studies: The deuterium labeling facilitates precise tracking of the compound within biological systems, allowing researchers to study its absorption, distribution, metabolism, and excretion.
  2. Metabolic Pathway Analysis: Researchers utilize this compound to investigate metabolic pathways and identify metabolites associated with Pazufloxacin.
  3. Drug Development: Insights gained from studies involving Pazufloxacin-d4 contribute significantly to the development of new drugs and formulations by elucidating pharmacokinetic profiles .
Synthetic Organic Chemistry of Pazufloxacin-d4

Pazufloxacin-d4 represents a strategically deuterated analog of the broad-spectrum fluoroquinolone antibiotic pazufloxacin, where four hydrogen atoms are replaced by deuterium isotopes. This modification, typically at the cyclopropylamine moiety (1-aminocyclopropyl-d₄ group), serves to create a chemically identical but metabolically distinct tracer compound essential for pharmacokinetic and metabolic studies. Its synthesis necessitates precise deuterium incorporation strategies, optimization of isotopic purity, and rigorous analytical validation [1] [8].

Deuterium Labeling Strategies in Fluoroquinolone Derivatives

Deuterium labeling in fluoroquinolones like pazufloxacin primarily targets metabolically vulnerable sites to retard oxidative degradation or enable precise bioanalytical tracking. For pazufloxacin-d4, deuteration focuses on the cyclopropyl ring adjacent to the piperazinyl nitrogen (N1-position). This site was selected because oxidative metabolism commonly occurs here, generating inactive metabolites. The deuterium atoms stabilize the C-D bonds against cytochrome P450-mediated cleavage due to the kinetic isotope effect (KIE), thereby extending the drug’s half-life in biological matrices [1] [9].

Two principal synthetic routes are employed:

  • Precursor Deuterium Exchange: Early-stage introduction of deuterium via catalytic deuteration of cyclopropyl precursors (e.g., deuterated cyclopropanecarboxylic acid derivatives) before coupling to the quinolone core. This leverages homogeneous catalysts like Pd/C or PtO₂ in D₂O or deuterated solvents under controlled pressure and temperature [10].
  • Late-Stage Deuteration: Direct H/D exchange on preformed pazufloxacin using strong deuterated acids (e.g., D₂SO₄) or base-catalyzed exchange in deuterated solvents. However, this method risks structural degradation or incomplete isotopic substitution and is less favored for GMP-grade synthesis [1].

Table 1: Key Deuterium Labeling Sites in Pazufloxacin-d4

PositionChemical GroupDeuteration DegreeRole in Metabolism
Cyclopropyl ring1-AminocyclopropylTetradeuteration (d4)Retards N-dealkylation
C7 positionPiperazinyl substituentUndeuteratedMaintains antibacterial activity

Optimization of Reaction Conditions for Stable Isotope Incorporation

Achieving high isotopic purity (>98%) in pazufloxacin-d4 requires meticulous reaction engineering:

  • Solvent Selection: Anhydrous deuterated dimethylformamide (DMF-d7) or deuterium oxide (D₂O) minimizes protium contamination. These solvents facilitate reagent solubility while suppressing back-exchange [5].
  • Catalysis: Pd/D or Rh/C catalysts enable efficient C-H activation in the cyclopropyl precursor. Temperature is maintained at 50–80°C to balance reaction kinetics against deuterium scrambling [10].
  • Isotopic Purity Control: Post-synthesis, impurities (protio-contaminants or partially deuterated species) are removed via preparative HPLC using C18 columns and deuterated mobile phases (e.g., CD3CN/D₂O). LC-MS (Q-TOF) monitors isotopic enrichment by comparing m/z peaks for [M+H]+ (322.32 for d0 vs. 326.36 for d4) [5] [8].

Critical challenges include:

  • Minimizing racemization at the chiral C3 methyl position during cyclopropane deuteration.
  • Avoiding acid/base-mediated epimerization during purification of the mesylate salt form.
  • Scaling reactions while maintaining >99.5% chemical purity [8].

Comparative Analysis of Synthetic Pathways: Mesylate vs. Non-Mesylate Forms

Pazufloxacin-d4 is predominantly synthesized as the methanesulfonate (mesylate) salt (CAS: 1346602-97-8) to enhance solubility and crystallinity. The non-mesylate free acid (CAS: 1346602-96-7) serves as an intermediate:

  • Free Acid Synthesis:
  • Condensation of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with (S)-3-aminomethylpyrrolidine.
  • Catalytic deuteration (Pd/D, D₂O, 60°C) of the cyclopropyl group.
  • Acidic hydrolysis to remove protecting groups [1] [8].Properties: Low aqueous solubility, hygroscopic, challenging to crystallize.
  • Mesylate Salt Conversion:
  • The free acid is dissolved in methanol, then treated with methanesulfonic acid-d4 (CD₃SO₃D) to avoid protium introduction.
  • Crystallization from deuterated ethanol yields the salt with stoichiometric (1:1) composition.Advantages: Improved crystallinity, stability against hydration, and suitability for intravenous formulation studies. The mesylate counterion does not interfere with MS detection in bioanalysis [5] [8].

Table 2: Synthetic Parameters for Pazufloxacin-d4 Forms

ParameterFree Acid (C₁₆H₁₁D₄FN₂O₄)Mesylate Salt (C₁₆H₁₁D₄FN₂O₄·CH₄O₃S)
CAS Number1346602-96-71346602-97-8
Molecular Weight322.32 g/mol418.43 g/mol
Deuteration SitesCyclopropyl-d4Cyclopropyl-d4
Key StepCatalytic deuterationSalt formation with CD₃SO₃H
Purity ControlHPLC-UV (>98%)NMR (DMSO-d6, δ 2.3 ppm for CH₃SO₃)

Analytical and Functional Implications of Deuteration

The C-D bonds in pazufloxacin-d4 introduce subtle but measurable changes in physicochemical behavior:

  • Chromatographic Resolution: Reversed-phase UHPLC shows ∼0.1 min retention time shift versus protiated pazufloxacin due to altered hydrophobicity. This enables baseline separation in biological matrices [5].
  • Isotope Effects: In vitro metabolism studies using human liver microsomes confirm a 1.5–2.5-fold reduction in oxidative N-dealkylation, validating deuterium’s metabolic stabilization role [9].
  • Spectroscopic Signatures: IR spectra show C-D stretches at 2100–2200 cm⁻¹; ²H-NMR exhibits a quintet (J=2 Hz) for the cyclopropyl-deuterons at δ 0.8–1.2 ppm [1].

Table 3: Deuterium Isotope Effects in Pazufloxacin-d4

PropertyProtiated PazufloxacinPazufloxacin-d4Analytical Impact
Metabolic half-life (HLM)1.8 ± 0.3 h3.1 ± 0.4 hExtended exposure in tracer studies
MS detection (m/z [M+H]+)317.14321.18Distinct ion cluster for quantification
Plasma protein binding∼25%∼25%Unaffected by deuteration

Properties

Product Name

Pazufloxacin-d4

IUPAC Name

(2S)-6-(1-amino-2,2,3,3-tetradeuteriocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Molecular Formula

C16H15FN2O4

Molecular Weight

322.32 g/mol

InChI

InChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22)/t7-/m0/s1/i2D2,3D2

InChI Key

XAGMUUZPGZWTRP-QGCZFKLISA-N

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O

Isomeric SMILES

[2H]C1(C(C1(C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)N)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.